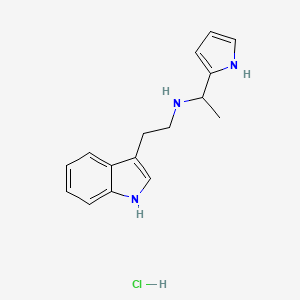
N-(2-(1H-Indol-3-yl)ethyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-Indol-3-yl)ethyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride is a complex organic compound that features both indole and pyrrole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Indol-3-yl)ethyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Coupling of Indole and Pyrrole: The indole and pyrrole moieties are then coupled through a series of reactions, including alkylation and amination, to form the final compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(2-(1H-Indol-3-yl)ethyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, nucleophiles, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学的研究の応用
N-(2-(1H-Indol-3-yl)ethyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The indole and pyrrole moieties allow the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
Tryptamine: Shares the indole moiety and is a precursor to many neurotransmitters.
Serotonin: A neurotransmitter with an indole structure, involved in mood regulation.
Melatonin: A hormone with an indole structure, involved in sleep regulation.
Uniqueness
N-(2-(1H-Indol-3-yl)ethyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride is unique due to the presence of both indole and pyrrole moieties, which confer distinct chemical and biological properties. This dual structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C16H20ClN3 |
|---|---|
分子量 |
289.80 g/mol |
IUPAC名 |
N-[2-(1H-indol-3-yl)ethyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C16H19N3.ClH/c1-12(15-7-4-9-18-15)17-10-8-13-11-19-16-6-3-2-5-14(13)16;/h2-7,9,11-12,17-19H,8,10H2,1H3;1H |
InChIキー |
JYOLPQPVFJOJLH-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CN1)NCCC2=CNC3=CC=CC=C32.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate](/img/structure/B15062872.png)
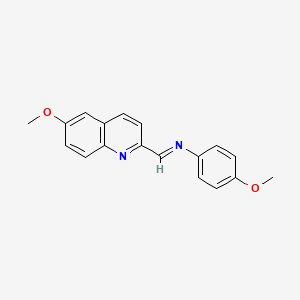
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15062904.png)

![2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B15062924.png)
![1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro-](/img/structure/B15062949.png)


![Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15062958.png)
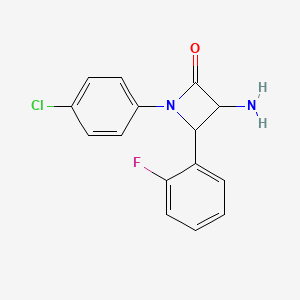
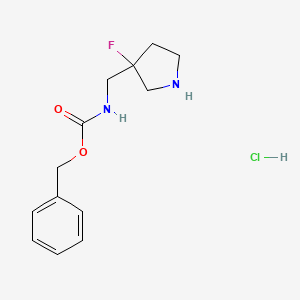
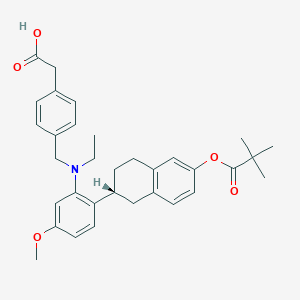
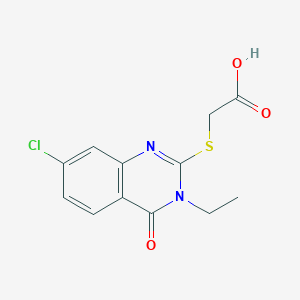
![ethyl (3S,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B15062979.png)
